1-(3,4-Dichlorophenyl)-3-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]urea
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Overview
Description
N-(3,4-dichlorophenyl)-N’-(5-tetrahydro-2-furanyl-1,3,4-thiadiazol-2-yl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-N’-(5-tetrahydro-2-furanyl-1,3,4-thiadiazol-2-yl)urea typically involves the reaction of 3,4-dichloroaniline with a suitable isocyanate derivative of 5-tetrahydro-2-furanyl-1,3,4-thiadiazole. The reaction is usually carried out under controlled conditions, such as in the presence of a base and at a specific temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-N’-(5-tetrahydro-2-furanyl-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: As a potential therapeutic agent for various diseases.
Industry: In the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-N’-(5-tetrahydro-2-furanyl-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3,4-dichlorophenyl)-N’-(5-tetrahydro-2-furanyl-1,3,4-thiadiazol-2-yl)urea include other thiadiazole derivatives, such as:
- N-(3,4-dichlorophenyl)-N’-(5-methyl-1,3,4-thiadiazol-2-yl)urea
- N-(3,4-dichlorophenyl)-N’-(5-phenyl-1,3,4-thiadiazol-2-yl)urea
Uniqueness
The uniqueness of N-(3,4-dichlorophenyl)-N’-(5-tetrahydro-2-furanyl-1,3,4-thiadiazol-2-yl)urea lies in its specific structural features, such as the presence of the tetrahydrofuran ring and the dichlorophenyl group, which may confer unique biological or chemical properties compared to other thiadiazole derivatives.
Properties
Molecular Formula |
C13H12Cl2N4O2S |
---|---|
Molecular Weight |
359.2 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]urea |
InChI |
InChI=1S/C13H12Cl2N4O2S/c14-8-4-3-7(6-9(8)15)16-12(20)17-13-19-18-11(22-13)10-2-1-5-21-10/h3-4,6,10H,1-2,5H2,(H2,16,17,19,20) |
InChI Key |
GIRJEBVXUOYAJO-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)C2=NN=C(S2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
C1CC(OC1)C2=NN=C(S2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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